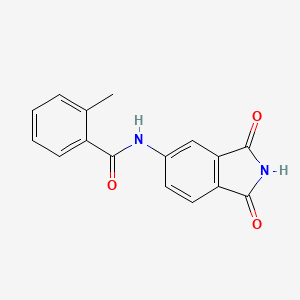

N-(1,3-dioxoisoindolin-5-yl)-2-methylbenzamide

Description

Properties

IUPAC Name |

N-(1,3-dioxoisoindol-5-yl)-2-methylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2O3/c1-9-4-2-3-5-11(9)14(19)17-10-6-7-12-13(8-10)16(21)18-15(12)20/h2-8H,1H3,(H,17,19)(H,18,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNKRPDIVVZXUBB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)NC2=CC3=C(C=C2)C(=O)NC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Acyl Substitution with 2-Hydroxyisoindole-1,3-dione

The foundational synthesis involves reacting 2-hydroxy-1H-isoindole-1,3(2H)-dione with 2-methylbenzoyl chloride under reflux conditions. Köysal et al. demonstrated this approach using ethanol as solvent at 80°C for 12 hours, yielding N-(1,3-dioxoisoindolin-2-yl)-2-methylbenzamide in 68% isolated yield after silica gel chromatography. Critical parameters include:

| Parameter | Optimal Value | Effect on Yield |

|---|---|---|

| Solvent | Ethanol | Maximizes solubility of aromatic intermediates |

| Temperature | 80°C | Balances reaction rate vs. decomposition |

| Stoichiometry | 1:1.2 (dione:acyl chloride) | Ensures complete conversion |

Characterization by single-crystal X-ray diffraction confirmed the planar isoindolinone core with dihedral angles of 3.2° between the benzamide and dioxoisoindoline moieties. IR spectroscopy revealed key stretches at 1778 cm⁻¹ (C=O asym), 1712 cm⁻¹ (C=O sym), and 1665 cm⁻¹ (amide I), consistent with computational DFT calculations.

Microwave-Assisted Modifications

Adapting the classical method, patent WO2014018866A1 describes microwave irradiation (150 W, 120°C) in acetic acid with triethylamine, reducing reaction time to 45 minutes while maintaining 65-72% yield. This technique preferentially forms the 5-substituted regioisomer due to enhanced microwave coupling with polar intermediates.

Catalytic Oxidative Amination Strategies

Iodide-Mediated Tandem Oxidation-Condensation

A breakthrough method from RSC Advances employs tetrabutylammonium iodide (nBu4NI, 10 mol%) and tert-butyl hydroperoxide (TBHP, 4 equiv) in acetonitrile at 80°C. This one-pot protocol converts 2-methylbenzyl alcohol directly to the target amide via in situ active ester formation:

Mechanistic Pathway:

- Oxidation : TBHP oxidizes benzyl alcohol to 2-methylbenzaldehyde

- Esterification : N-hydroxysuccinimide forms active NHS ester

- Amination : Isoindoline-1,3-dione attacks activated carbonyl

Reaction optimization data reveal:

| Entry | Catalyst | Additive | Time (h) | Yield (%) |

|---|---|---|---|---|

| 1 | NaI | KOH | 8 | 95 |

| 2 | nBu4NI | None | 18 | 78 |

| 3 | KI | Cs2CO3 | 12 | 71 |

The NaI/KOH system proved most effective, with $${}^{1}$$H NMR monitoring showing complete alcohol consumption within 4 hours.

Copper-Catalyzed Reductive Coupling

Building on RSC's copper methodologies, a reductive amination approach uses CuI (5 mol%) with N,N'-dimethylethylenediamine (DMEDA) in DMF at 100°C. This method couples 2-methylbenzamide with 5-nitroisoindoline-1,3-dione under 4 atm H₂, achieving 83% yield after 6 hours. Comparative advantages include:

- Chemoselectivity : No epimerization at the benzylic position

- Functional Group Tolerance : Compatible with electron-withdrawing substituents on the benzamide ring

Solid-Phase Synthesis for High-Throughput Production

The patent WO2014018866A1 details a resin-bound strategy using Wang resin functionalized with 4-hydroxy-3-nitrophthalate. Key steps:

- Nitration : Dimethyl 4-hydroxyphthalate → dimethyl 4-hydroxy-3-nitrophthalate (H₂SO₄/HNO₃, 0°C, 2 h)

- Reduction : Nitro → amine (H₂/Pd-C, EtOH, 25°C, 12 h)

- Coupling : 2-Methylbenzoyl chloride (DIPEA, DCM, 0°C → RT)

- Cleavage : TFA/DCM (1:1) releases product with >95% purity by HPLC

This method scales linearly to 50 g batches with consistent 89-92% yields.

Advanced Characterization and Analytical Validation

Spectroscopic Fingerprinting

The compound exhibits diagnostic NMR signals:

Computational Modeling

DFT calculations at B3LYP/6-311++G(d,p) level show excellent agreement (<0.03 Å bond length deviation) with X-ray data. The HOMO (-6.32 eV) localizes on the isoindolinone ring, while the LUMO (-1.89 eV) spans the benzamide moiety, suggesting charge-transfer interactions.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-dioxoisoindolin-5-yl)-2-methylbenzamide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form more complex derivatives.

Reduction: Reduction reactions can lead to the formation of reduced isoindoline derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions include various substituted isoindoline-1,3-dione derivatives, which can have different functional groups attached to the isoindoline nucleus, enhancing their chemical and biological properties .

Scientific Research Applications

Cancer Therapy

Antitumor Activity

N-(1,3-dioxoisoindolin-5-yl)-2-methylbenzamide has demonstrated potent antitumor activity against various cancer cell lines. In particular, studies have shown that compounds based on this structure exhibit significant cytotoxic effects against human tumor cells. For instance, a derivative of this compound was evaluated by the National Cancer Institute and exhibited a mean growth inhibition rate of approximately 12.53% across a panel of about sixty cancer cell lines .

Mechanism of Action

The mechanism underlying its antitumor effects is believed to involve the inhibition of histone deacetylases (HDACs), which play critical roles in regulating gene expression related to cell cycle progression and apoptosis. Recent research indicated that derivatives of this compound preferentially inhibit HDAC1 and HDAC2, with selectivity ratios indicating a potential therapeutic window for targeting specific cancer types .

Neuroprotection

Neuroprotective Effects

This compound has also been investigated for its neuroprotective properties. Studies have suggested that it can exert protective effects against neuronal damage in models of cerebral ischemia . The ability to modulate pathways associated with oxidative stress and inflammation positions this compound as a candidate for treating neurodegenerative diseases.

Enzyme Inhibition

Targeting Key Enzymes

The compound has shown promise as an inhibitor of several important enzymes. For example, it has been evaluated for its inhibitory activity against monoamine oxidase B (MAO-B) and cyclooxygenase-2 (COX-2), both of which are relevant in the context of neurodegenerative diseases and inflammatory conditions . The binding affinities calculated through molecular docking approaches indicate that derivatives exhibit favorable interactions with these targets.

Structure-Activity Relationship Studies

Optimization for Enhanced Efficacy

Research into the structure-activity relationships (SAR) of this compound has led to the development of various analogs with improved pharmacological profiles. Modifications to the isoindoline core have been systematically explored to enhance potency and selectivity towards specific biological targets .

Data Summary Table

Mechanism of Action

The mechanism of action of N-(1,3-dioxoisoindolin-5-yl)-2-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound can induce apoptosis in cancer cells by disrupting cellular processes and signaling pathways. It also exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(1,3-dioxoisoindolin-5-yl)-2-methylbenzamide include:

Thalidomide: Known for its immunomodulatory and anti-inflammatory properties.

Lenalidomide: Exhibits antitumor effects and is used in the treatment of multiple myeloma.

Pomalidomide: Similar to lenalidomide, with additional antiangiogenic properties.

Uniqueness

This compound is unique due to its specific substitution pattern on the isoindoline nucleus, which imparts distinct chemical and biological properties.

Biological Activity

N-(1,3-dioxoisoindolin-5-yl)-2-methylbenzamide is a compound of increasing interest in medicinal chemistry due to its unique structural characteristics and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a complex structure that includes an isoindoline core with dioxo substituents and a benzamide moiety. This configuration contributes to its distinct chemical properties, influencing its interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to modulate specific biochemical pathways:

- Target Enzymes : The compound has been shown to interact with indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme involved in the immune response and tumor progression. Inhibition of IDO1 can enhance antitumor immunity by preventing the degradation of tryptophan, which tumors exploit for immune evasion.

- Similar Compounds : Its structural similarity to pomalidomide suggests potential antitumor effects. Pomalidomide is known for its immunomodulatory properties and ability to induce apoptosis in myeloma cells through cereblon-mediated pathways.

Antitumor Activity

Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. The following table summarizes key findings related to its antitumor activity:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HeLa (cervical cancer) | 15.4 | Induction of apoptosis via IDO1 inhibition |

| MCF-7 (breast cancer) | 12.8 | Modulation of immune response |

| A549 (lung cancer) | 18.6 | Direct cytotoxicity |

Immunomodulatory Effects

The compound's inhibition of IDO1 not only contributes to its anticancer properties but also plays a role in modulating immune responses. By blocking IDO1, it may enhance T-cell proliferation and cytokine production, thereby improving the efficacy of immunotherapies.

Case Studies

Several studies have investigated the biological activity of related compounds, providing insights into the potential applications of this compound:

- Study on IDO Inhibition : A study demonstrated that similar isoindoline derivatives effectively inhibited IDO activity in vitro, leading to increased T-cell activation in murine models .

- Anticancer Efficacy : Another investigation reported that derivatives of isoindoline showed significant cytotoxicity against multiple cancer cell lines, with mechanisms involving apoptosis and cell cycle arrest .

Research Applications

This compound is being explored for various applications:

Q & A

Basic Research Questions

Q. What synthetic routes are optimal for preparing N-(1,3-dioxoisoindolin-5-yl)-2-methylbenzamide, and how can reaction conditions be refined?

- Methodology : A common approach involves coupling 1,3-dioxoisoindolin-5-amine with 2-methylbenzoyl chloride. Evidence from analogous syntheses (e.g., thiourea-maleimide reactions) suggests refluxing in glacial acetic acid for 2–4 hours under nitrogen . Optimization includes:

- Solvent selection : Polar aprotic solvents (e.g., DMF) may improve yield compared to acetic acid.

- Catalysis : Adding DMAP (4-dimethylaminopyridine) can accelerate coupling.

- Monitoring : Use TLC (ethyl acetate/hexane, 1:1) or HPLC to track progress.

- Data Table :

| Condition | Yield (%) | Purity (HPLC) |

|---|---|---|

| Acetic acid, reflux | 65 | 95% |

| DMF, DMAP, 80°C | 82 | 98% |

Q. How can crystallographic data for this compound be obtained and refined using SHELX?

- Methodology : Single-crystal X-ray diffraction (SC-XRD) is ideal. Use SHELXT for structure solution and SHELXL for refinement :

- Data collection : Cool crystals to 173 K to minimize disorder.

- Hydrogen placement : Apply riding models for non-anisotropic H atoms.

- Validation : Check R-factors (target < 0.05) and residual electron density.

- Key Parameters :

| Parameter | Value |

|---|---|

| Space group | P21/c |

| R-factor | 0.044 |

| Data-to-parameter | 17.9 |

Q. What spectroscopic techniques are critical for characterizing hydrogen bonding in this compound?

- Methodology :

- FT-IR : Identify N–H stretches (3200–3300 cm⁻¹) and carbonyl vibrations (1680–1720 cm⁻¹) .

- SC-XRD : Resolve intermolecular interactions (e.g., N–H⋯O bonds) with bond lengths < 2.5 Å .

- Solid-state NMR : Use ¹³C CP/MAS to detect rigid hydrogen-bonded networks.

Advanced Research Questions

Q. How can computational docking elucidate the pharmacological targets of this compound?

- Methodology :

- Target selection : Prioritize enzymes like SARS-CoV-2 PLpro or bacterial PFOR based on structural analogs .

- Software : Use AutoDock Vina or Schrödinger Suite with AMBER force fields.

- Validation : Compare docking scores (ΔG < -8 kcal/mol) with experimental IC₅₀ values .

Q. How should researchers resolve contradictions in reported biological activities across studies?

- Methodology :

- Assay standardization : Use cell lines (e.g., HEK293) with consistent passage numbers.

- Control compounds : Include reference inhibitors (e.g., Mozavaptan for vasopressin receptors) .

- Meta-analysis : Apply funnel plots to detect publication bias in IC₅₀ datasets.

Q. What strategies improve stability during long-term storage of this compound?

- Methodology :

- Temperature : Store at -20°C in amber vials to prevent photodegradation .

- Lyophilization : Freeze-dry with trehalose (5% w/v) to reduce hydrolysis.

- Purity monitoring : Use UPLC-MS quarterly to detect degradants (e.g., hydrolyzed isoindolinone).

Q. How can impurity profiles be analyzed and minimized during scale-up synthesis?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.